Z-Acp-leu-metyr-MA
Overview
Description
Z-Acp-leu-metyr-MA, also known by its chemical name (2S)-2-[[(2S)-1-[[(2S)-3-(4-methoxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-methoxyphenyl)propanoyl]-N-methylglycine, is a synthetic peptide compound. It is primarily used in biochemical research and pharmaceutical applications due to its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Acp-leu-metyr-MA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. The use of green chemistry principles, such as aqueous media for SPPS, is also being explored to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Z-Acp-leu-metyr-MA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Nucleophiles like amines or thiols, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Z-Acp-leu-metyr-MA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Z-Acp-leu-metyr-MA involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Z-Acp-leu-metyr: A closely related peptide with similar structural features.
Z-Acp-leu-met: Another peptide with comparable biological activities.
Z-Acp-leu: A simpler peptide used in similar research applications.
Uniqueness
Z-Acp-leu-metyr-MA is unique due to its specific sequence and structural modifications, which confer distinct biological properties. Its methoxyphenyl groups and N-methylglycine residue contribute to its stability and activity, making it a valuable compound in research and pharmaceutical development .
Properties
IUPAC Name |
2-[[1-[[3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[(2-phenylacetyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O6/c1-19(2)16-24(28(36)33-25(27(35)30-3)17-21-10-12-22(39-4)13-11-21)32-23(29(37)38)14-15-31-26(34)18-20-8-6-5-7-9-20/h5-13,19,23-25,32H,14-18H2,1-4H3,(H,30,35)(H,31,34)(H,33,36)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZWBEWZEZTEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC)NC(CCNC(=O)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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